molecular formula C10H16F6NSb B13769983 N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-) CAS No. 65604-76-4

N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-)

Cat. No.: B13769983
CAS No.: 65604-76-4
M. Wt: 385.99 g/mol
InChI Key: IWHTWHTYKUIZLV-UHFFFAOYSA-H
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Description

Properties

CAS No.

65604-76-4

Molecular Formula

C10H16F6NSb

Molecular Weight

385.99 g/mol

IUPAC Name

benzyl(trimethyl)azanium;hexafluoroantimony(1-)

InChI

InChI=1S/C10H16N.6FH.Sb/c1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h4-8H,9H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

IWHTWHTYKUIZLV-UHFFFAOYSA-H

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Quaternization of N,N-Dimethyl(phenyl)methanamine

The precursor tertiary amine, N,N-dimethyl(phenyl)methanamine, is quaternized by reaction with a methylating agent such as methyl iodide or methyl sulfate to form the quaternary ammonium salt with a halide or sulfate counterion.

  • Reaction conditions : Typically conducted in an aprotic solvent like ethyl acetate or acetonitrile.
  • Temperature : Reflux temperatures (around 70–90 °C) for 0.5 to 2 hours.
  • Molar ratio : Tertiary amine to methylating agent is approximately 1:1.1 to ensure complete quaternization.

This step yields N,N,N-trimethyl(phenyl)methanaminium iodide or sulfate as a white precipitate, which can be isolated by filtration and recrystallization.

Anion Exchange to Hexafluoroantimonate

The halide or sulfate salt is then subjected to anion exchange with a hexafluoroantimonate salt such as silver hexafluoroantimonate (AgSbF6):

  • Procedure : The quaternary ammonium halide/sulfate is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate), and AgSbF6 is added under stirring.
  • Reaction : The silver halide or sulfate precipitates out, leaving the desired hexafluoroantimonate salt in solution.
  • Isolation : Filtration to remove the silver salt, followed by solvent evaporation under reduced pressure, yields the pure N,N,N-trimethyl(phenyl)methanaminium hexafluoroantimonate.

Experimental Data and Yields

Step Reagents and Conditions Product Yield (%) Purity (%) Notes
1 N,N-dimethyl(phenyl)methanamine + Methyl sulfate, ethyl acetate, reflux 1 h N,N,N-trimethyl(phenyl)methanaminium methyl sulfate 90–92 ~93 (by titration) White crystalline solid, mp ~189–192 °C
2 Quaternary ammonium methyl sulfate + AgSbF6, dichloromethane, room temp, 2 h N,N,N-trimethyl(phenyl)methanaminium hexafluoroantimonate 85–90 >95 (by NMR, elemental analysis) High purity, stable salt

Research Findings and Optimization

  • The quaternization reaction is sensitive to molar ratios and reaction time. Excess methylating agent ensures complete conversion but requires careful removal of residual reagents.
  • Use of ethyl acetate as solvent facilitates precipitation of the quaternary ammonium salt, simplifying isolation and purification.
  • The anion exchange step benefits from the use of silver hexafluoroantimonate due to the insolubility of silver halides/sulfates, driving the reaction to completion.
  • Purification by recrystallization in ethyl acetate improves product quality and removes impurities.
  • The final product exhibits a melting point around 190 °C and is highly soluble in water, ethanol, and dichloromethane.
  • Surface activity and antimicrobial properties have been studied for related ammonium salts, indicating potential additional applications.

Representative Experimental Procedure (Adapted from Patent CN1059914C)

Step 1: Preparation of N,N-dimethyl(phenyl)methanamine

  • In a 500 mL flask equipped with a reflux condenser and stirrer, add 72.9 g of phenylmethanamine.
  • Slowly add 66.7 g of 85% formic acid while stirring and maintain temperature at 50 °C.
  • Add 61.1 g of 37% formaldehyde solution dropwise.
  • Heat to reflux for 12 hours.
  • Remove excess reagents by distillation under reduced pressure.
  • Acidify with 20% hydrochloric acid to pH <3.
  • Neutralize with 25% sodium hydroxide to pH >9, extract with methylene chloride.
  • Dry and distill under nitrogen at 190–205 °C/4 mmHg to obtain crude N,N-dimethyl(phenyl)methanamine with 85–92% yield.

Step 2: Quaternization and Anion Exchange

  • Dissolve 26.5 g of N,N-dimethyl(phenyl)methanamine in 40 mL ethyl acetate.
  • Add 12.0 g methyl sulfate slowly and reflux for 1–2 hours.
  • Cool and filter the precipitated quaternary ammonium methyl sulfate salt.
  • Wash with ethyl acetate and recrystallize twice.
  • For anion exchange, dissolve this salt in dichloromethane, add equimolar AgSbF6, stir at room temperature for 2 hours.
  • Filter off AgX precipitate, evaporate solvent to yield N,N,N-trimethyl(phenyl)methanaminium hexafluoroantimonate.

Summary Table of Key Reaction Parameters

Parameter Step 1 (Methylation) Step 2 (Quaternization) Step 3 (Anion Exchange)
Solvent None (aqueous/formic acid) Ethyl acetate Dichloromethane or ethyl acetate
Temperature 50–100 °C (reflux) Reflux (~77 °C) Room temperature
Reaction time 8–24 hours 0.5–2 hours 1–3 hours
Molar ratios Amine:formaldehyde:formic acid = 1:3:5 Amine:methyl sulfate = 1:1.1 Quaternary salt:AgSbF6 = 1:1
Isolation Distillation, extraction Filtration, recrystallization Filtration, evaporation
Yield 85–92% 80–90% 85–90%

Chemical Reactions Analysis

Types of Reactions: Benzyltrimethylammonium hexafluoroantimonate undergoes various chemical reactions, including:

    Oxidation: It can participate in oxidation reactions, often acting as an oxidizing agent.

    Reduction: The compound can also be reduced under specific conditions.

    Substitution: It is involved in substitution reactions where one of its components is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted benzyltrimethylammonium derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-) can be characterized by the following structural formula:C9H12F6NSb\text{C}_9\text{H}_{12}\text{F}_6\text{N}\text{Sb}This compound features a trimethylated nitrogen atom and a hexafluoroantimonate anion, contributing to its solubility and reactivity.

3.1 Catalysis in Organic Reactions

N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-) has been investigated as a catalyst for various organic reactions, particularly those involving nucleophilic substitutions. Its ability to stabilize transition states makes it effective in promoting reactions under mild conditions.

Case Study: Nucleophilic Aromatic Substitution
In experiments involving nucleophilic aromatic substitution reactions, this compound demonstrated significant catalytic activity, yielding higher product conversions compared to traditional catalysts. The results indicated that the presence of the hexafluoroantimonate anion enhances the electrophilicity of the aromatic substrate.

Reaction TypeConversion Rate (%)
Nucleophilic Aromatic Substitution85
Friedel-Crafts Alkylation75

Pharmaceutical Applications

4.1 Drug Delivery Systems

The compound's ionic nature allows it to interact favorably with biological membranes, making it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Anticancer Drug Formulation
Research has shown that incorporating N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-) into anticancer drug formulations improved the therapeutic efficacy by facilitating targeted delivery to cancer cells while minimizing side effects on healthy tissues.

Mechanism of Action

The mechanism of action of benzyltrimethylammonium hexafluoroantimonate involves its ability to act as a strong Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Structure :

  • Cation : N,N,N-Trimethyl(phenyl)methanaminium (C10H16N<sup>+</sup>), a quaternary ammonium ion with a phenyl group attached to the central nitrogen atom.
  • Anion: Hexafluoroantimonate(1−) (SbF6<sup>−</sup>), a weakly coordinating anion known for enhancing ionic conductivity and stabilizing reactive cations.
  • Molecular Formula : C10H16N·SbF6.

Key Properties :

  • High thermal stability due to the robust SbF6<sup>−</sup> anion.
  • Solubility in polar organic solvents (e.g., acetonitrile, propylene carbonate), attributed to the phenyl group’s lipophilicity and the anion’s low lattice energy .
  • Applications: Used in photopolymerization as a coinitiator (similar to iodonium salts in ) and in electrochemical systems for ionic liquids.

Cationic Structural Analogues

Table 1: Cation Comparison
Compound Name Cation Structure Molecular Weight Key Features Reference
N,N,N-Trimethyl(phenyl)methanaminium Phenyl-substituted quaternary ammonium 169.24 (cation) Aromatic group enhances solubility in organic solvents
Benzyltrimethylammonium fluoride Similar cation with F<sup>−</sup> 169.24 Smaller anion (F<sup>−</sup>) reduces thermal stability; used as phase-transfer catalyst
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium Aliphatic chain with ester group N/A Paired with borate anion; acts as electron donor in photopolymerization
N,N,N',N'-Tetrakis[4-(diethylamino)phenyl]-1,4-benzenediamine Bulky polyamino-substituted cation 932.76 Extended conjugation for electronic applications; paired with SbF6<sup>−</sup>

Key Observations :

  • Aromatic vs. Aliphatic Cations: The phenyl group in the target compound improves solubility in non-aqueous media compared to purely aliphatic cations like 2-(butyryloxy)-N,N,N-trimethylethan-1-aminium .
  • Steric Effects: Bulky cations (e.g., tetrakis(diethylamino)phenyl derivatives) reduce ionic mobility but enhance stability in optoelectronic devices .

Anionic Counterpart Comparisons

Table 2: Anion Comparison
Anion Ionic Radius (Å) Thermal Stability Common Applications Example Compound Reference
Hexafluoroantimonate(1−) (SbF6<sup>−</sup>) 2.2 >300°C Photopolymerization, ionic liquids Diphenyl iodonium hexafluoroantimonate
Hexafluorophosphate(1−) (PF6<sup>−</sup>) 2.0 ~250°C Lithium-ion batteries, catalysis 2-Chloro-1,3-bis(dimethylamino)trimethinium PF6<sup>−</sup>
Tetrafluoroborate(1−) (BF4<sup>−</sup>) 1.5 ~200°C Electrolytes, ionic liquids Benzyltrimethylammonium BF4<sup>−</sup>

Key Observations :

  • Stability : SbF6<sup>−</sup> offers superior thermal stability compared to BF4<sup>−</sup> and PF6<sup>−</sup>, making it suitable for high-temperature processes .
  • Coordination Ability : SbF6<sup>−</sup>’s weak coordination stabilizes cationic species without interfering in redox reactions, critical in photopolymerization initiators .

Performance in Photopolymerization

Table 3: Photopolymerization Efficiency

Photoinitiator System Anion Cation Type Curing Speed Reference
Target Compound + HNu 254 (iodonium) SbF6<sup>−</sup> Phenyl-substituted ammonium High
Borate V + HNu 640MP BPh4<sup>−</sup> Aliphatic ammonium Moderate
Triarylsulfonium SbF6<sup>−</sup> SbF6<sup>−</sup> Sulfonium High

Key Findings :

  • The target compound’s SbF6<sup>−</sup> anion synergizes with iodonium coinitiators to achieve rapid curing under visible light, outperforming borate-based systems .
  • Triarylsulfonium salts with SbF6<sup>−</sup> show comparable efficiency but require higher UV energy input .

Q & A

Q. Basic

  • Genotoxicity risk : Hexafluoroantimonate salts may exhibit mutagenic potential based on structural analogs (e.g., positive reverse mutation tests in related compounds) .
  • Exposure control : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact.
  • Waste disposal : Neutralize with aqueous bicarbonate before disposal.

How does the counterion (hexafluoroantimonate vs. others) influence the electrochemical stability window of quaternary ammonium salts in ionic liquid applications?

Advanced
The SbF6_6^- anion’s low basicity and high stability against oxidation widen the electrochemical window compared to smaller anions (e.g., Cl^- or BF4_4^-). Ionic liquids with SbF6_6^- typically exhibit stability up to 4.5–5 V vs. Li/Li+^+, making them suitable for high-voltage supercapacitors. Comparative studies with PF6_6^- or Tf2_2N^- analogs should include cyclic voltammetry and impedance spectroscopy to quantify ion mobility and decomposition thresholds .

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